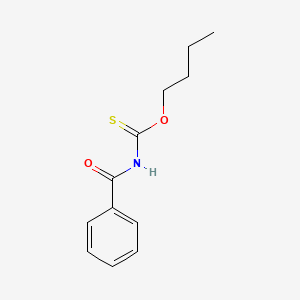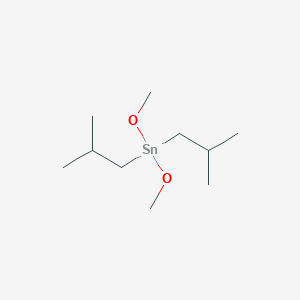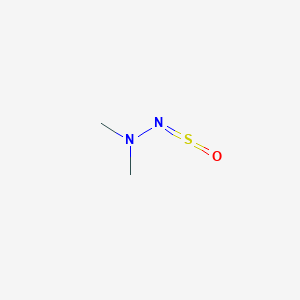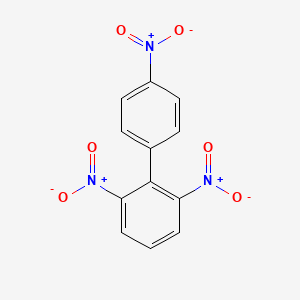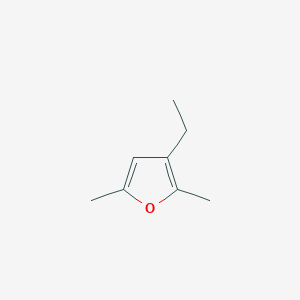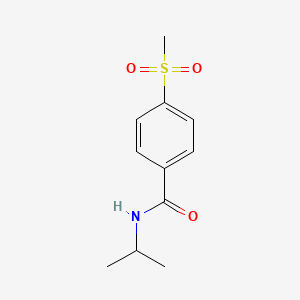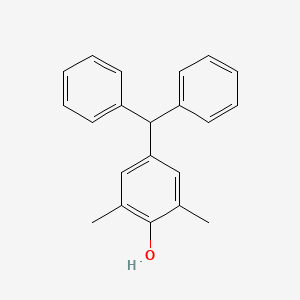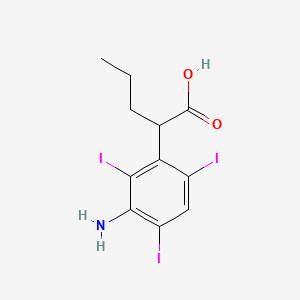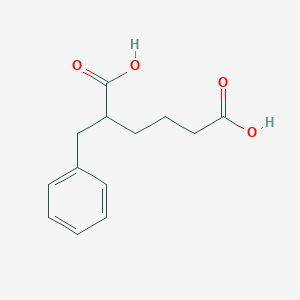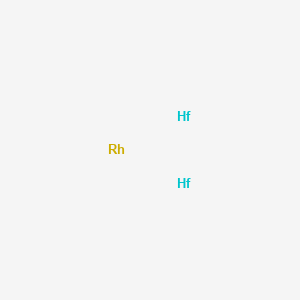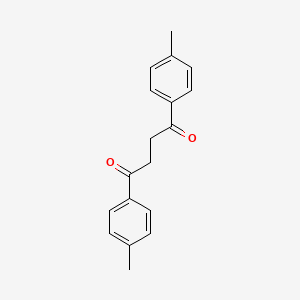
1,4-Di-p-tolylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-p-tolylbutane-1,4-dione is an organic compound with the molecular formula C18H18O2. It is also known as 1,4-bis(4-methylphenyl)butane-1,4-dione. This compound is characterized by the presence of two p-tolyl groups attached to a butane-1,4-dione backbone. It is a diketone, meaning it contains two ketone functional groups.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylbutane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of p-tolualdehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the diketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
1,4-Di-p-tolylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield diols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Diols or alcohols.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
科学研究应用
1,4-Di-p-tolylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Di-p-tolylbutane-1,4-dione depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1,4-Di-p-tolylbutane-1,4-dione can be compared with other diketones such as benzil (1,2-diphenylethane-1,2-dione) and 1,4-diphenylbutane-1,4-dione. While these compounds share similar structural features, this compound is unique due to the presence of p-tolyl groups, which can influence its reactivity and properties.
List of Similar Compounds
- Benzil (1,2-diphenylethane-1,2-dione)
- 1,4-Diphenylbutane-1,4-dione
- 1,4-Di-p-anisylbutane-1,4-dione
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
13145-56-7 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
1,4-bis(4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
GGUAZLKQABTGLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


